Product packaging for Dibunate sodium(Cat. No.:CAS No. 39315-52-1)

Dibunate sodium

Cat. No.: B3370447
CAS No.: 39315-52-1
M. Wt: 342.4 g/mol
InChI Key: XYEXKDCAGSHWSD-UHFFFAOYSA-M
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Description

Historical Perspectives on Dibunate (B83973) Sodium Development and Early Investigations

The development of dibunate sodium as a therapeutic agent dates back to the mid-20th century. Early comparative studies in the 1950s began to evaluate its efficacy as a non-narcotic antitussive. wikipedia.org By the 1960s, further clinical research was being published, such as a 1967 study on its antitussive effect in patients with chronic cough. wikipedia.org A significant piece of early chemical research was a 1961 paper in the Canadian Journal of Chemistry by Menard et al., which detailed the preparation and separation of its isomers. drugfuture.com As a pharmaceutical product, the sodium salt of dibunate has been marketed under various trade names, including Becantyl in the United Kingdom and Becantex in continental Europe. wikipedia.org

Current Status of Academic Inquiry into this compound

The current marketing status of this compound is largely reported as "discontinued," which suggests a corresponding decrease in the volume of new academic and clinical research. ncats.io While it is acknowledged as an effective antitussive agent that acts on the cough reflex pathway, the precise molecular mechanisms are not yet fully elucidated. patsnap.compatsnap.com The existing body of literature provides a foundation of its pharmacological activity, but comprehensive, large-scale clinical trials that meet contemporary standards are limited. patsnap.com

Pharmacological Classification and Therapeutic Context of this compound

This compound is classified as an antitussive agent, a class of drugs used to suppress the cough reflex. patsnap.comnih.gov Its primary therapeutic use has been in managing coughs associated with conditions like the common cold and bronchitis. patsnap.com

Within the broader category of antitussives, this compound is considered a peripherally acting cough suppressant. wikipedia.org Its mechanism is thought to involve the modulation of the cough reflex at multiple levels. patsnap.com One of the primary actions is the suppression of the sensitivity of cough receptors located in the respiratory tract. patsnap.com By reducing the excitability of these receptors, it diminishes the initiation of the cough reflex in response to irritants. patsnap.com Additionally, some research suggests it may also have a central action, exerting a depressant effect on the cough center in the medulla oblongata. patsnap.com Some studies also indicate it possesses mild bronchodilator properties, which can help in widening the air passages. patsnap.com

A key distinction in the pharmacological profile of this compound is its classification as a non-narcotic antitussive. wikipedia.org Unlike narcotic antitussives such as codeine, this compound has not been reported to cause sedation, euphoria, habituation, or respiratory depression. wikipedia.org This differentiation is significant, as it positions this compound as an alternative for cough suppression without the side effects and potential for addiction associated with opioid-based medications. wikipedia.orgdrugs.com

Nomenclature and Chemical Identity in Research Literature

In scientific and commercial literature, the compound is referred to by several names, including this compound and Sodium dibunate. nih.govncats.io It is the sodium salt of dibunic acid. nih.gov Chemically, it is identified as sodium 2,6-di-tert-butylnaphthalene-1-sulfonate. nih.govlookchem.com It's also noted that commercial preparations are often a mixture of at least two isomers. drugfuture.com

Below is a table summarizing the key chemical identifiers for this compound.

Identifier TypeIdentifier
IUPAC Namesodium;2,6-ditert-butylnaphthalene-1-sulfonate
CAS Number14992-59-7
Molecular FormulaC18H23NaO3S
PubChem CID23672302

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H23NaO3S B3370447 Dibunate sodium CAS No. 39315-52-1

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

sodium;2,6-ditert-butylnaphthalene-1-sulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24O3S.Na/c1-17(2,3)13-8-9-14-12(11-13)7-10-15(18(4,5)6)16(14)22(19,20)21;/h7-11H,1-6H3,(H,19,20,21);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYEXKDCAGSHWSD-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC2=C(C=C1)C(=C(C=C2)C(C)(C)C)S(=O)(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23NaO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8046905
Record name Sodium dibunate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8046905
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

342.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14992-59-7
Record name Sodium dibunate [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014992597
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sodium dibunate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8046905
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Sodium dibunate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.035.512
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name SODIUM DIBUNATE
Source FDA Global Substance Registration System (GSRS)
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Mechanistic Elucidation of Dibunate Sodium Action

Investigations into the Modulation of the Cough Reflex Pathway

The cough reflex is a complex physiological process initiated by the stimulation of sensory nerves in the respiratory tract, which transmit signals to the brain's cough center, culminating in the forceful expulsion of air. patsnap.com Dibunate (B83973) sodium is understood to interfere with this pathway at multiple points. patsnap.com

Role of the Medullary Cough Center in Dibunate Sodium's Effects

A significant component of this compound's antitussive activity is attributed to its action on the central nervous system, specifically the cough center located in the medulla oblongata of the brainstem. patsnap.comdrugbank.com This region is responsible for processing afferent signals from the respiratory tract and coordinating the motor response of coughing. patsnap.com It is believed that this compound exerts a depressant effect on the neurons within this center, thereby dampening the intensity and frequency of the cough reflex. patsnap.com This central action is a key differentiator from purely peripherally acting agents.

Hypothesized Interactions with Neuronal Receptors and Ion Channels

The exact neuronal receptors and ion channels that this compound interacts with have not been definitively identified. However, it is hypothesized that the compound may modulate the activity of specific receptors or ion channels that are integral to the transmission of cough-inducing signals. patsnap.comdrugbank.com By potentially reducing the sensitivity of these neuronal components, this compound could effectively diminish the urge to cough. drugbank.com Further research is required to pinpoint the specific molecular targets within this domain.

Differentiation of Peripheral vs. Central Antitussive Mechanisms

A primary peripheral mechanism of this compound is its ability to block the transmission of afferent signals within the cough reflex arc. wikipedia.org Similar to other peripherally acting antitussives like benzonatate, it is thought to interfere with the propagation of nerve impulses from the sensory receptors in the airways to the central nervous system. wikipedia.org This action helps to prevent the initiation of the cough reflex at its source.

This compound is believed to directly suppress the sensitivity of cough receptors located in the pharynx, larynx, trachea, and bronchi. patsnap.com By reducing the excitability of these sensory nerves, the drug decreases the likelihood that irritants will trigger a cough. patsnap.com This peripheral action complements its central effects, providing a comprehensive approach to cough suppression. patsnap.com

Exploration of Molecular Targets and Signaling Pathways

While the broader mechanisms of central and peripheral action are established, the specific molecular targets and signaling pathways involved in this compound's effects are not yet fully elucidated. patsnap.com It is postulated that the compound interferes with the signaling cascades that are activated by tussive stimuli. drugbank.com By interrupting these pathways, this compound can prevent the downstream events that lead to a cough. drugbank.com Some preliminary research also suggests that this compound may possess anti-inflammatory properties, which could contribute to its therapeutic effect, though more investigation is needed to confirm this. drugbank.com

Preclinical Research and Pharmacological Profiling of Dibunate Sodium

In Vitro Studies of Dibunate (B83973) Sodium Activity

Information regarding specific in vitro studies on dibunate sodium is limited in publicly available literature. However, the proposed mechanism of action suggests that the compound likely interacts with components of the sensory nerves involved in the cough reflex. It is believed to suppress the sensitivity of cough receptors located in the respiratory tract. patsnap.com This action would reduce the excitability of these receptors, thereby decreasing the initiation of the cough reflex in response to irritants. patsnap.com Further in vitro research would be necessary to fully elucidate the specific molecular targets, such as ion channels or receptors on sensory neurons, through which this compound exerts its effects.

Animal Models in Antitussive Efficacy Assessment

While specific preclinical studies detailing the evaluation of this compound in animal models are not extensively documented in available literature, the general methodologies for assessing antitussive efficacy are well-established. These models are crucial for determining the potential of a compound to suppress coughing before clinical trials in humans.

Comparative Efficacy Studies in Various Species (e.g., dogs, cats)

Detailed comparative efficacy studies for this compound in common veterinary species like dogs and cats are not readily found in published research. Such studies would typically involve comparing the antitussive effects of this compound to a placebo and other established cough suppressants. The lack of available data prevents a direct comparison of its potency and duration of action against other agents in these species.

Methodologies for Inducing and Measuring Cough Response in Preclinical Studies

The assessment of antitussive drugs in preclinical settings relies on various methods to induce and quantify a cough response.

Induction of Cough:

Chemical Stimuli: Aerosolized irritants are commonly used to provoke a cough reflex. Citric acid and capsaicin (B1668287) are two of the most frequently used chemical tussigens in species like the guinea pig.

Mechanical Stimulation: In larger animals such as dogs, mechanical stimulation of the trachea, for instance, via a transtracheal catheter, can be employed to elicit a cough.

Measurement of Cough Response: The primary endpoint in these studies is the frequency and intensity of the coughs produced after the administration of a tussive challenge. This can be measured through direct observation, video recording, or with the use of specialized equipment to detect the characteristic sounds and pressure changes associated with a cough.

Assessment of Peripheral Antitussive Action in Animal Models

This compound is primarily classified as a peripherally acting antitussive. wikipedia.org This classification is based on the understanding that it does not readily cross the blood-brain barrier to the same extent as centrally acting antitussives like opioids. nih.gov Its peripheral action is thought to stem from the direct suppression of the afferent nerve fibers in the airways that initiate the cough reflex. wikipedia.org However, specific preclinical studies detailing the experimental models used to confirm the peripheral action of this compound are not widely available. Such studies would typically involve techniques to differentiate between central and peripheral effects, for example, by comparing the effects of systemic versus localized administration to the airways.

Pharmacodynamic Characterization

The pharmacodynamic profile of a drug describes its effects on the body over time. For an antitussive like this compound, this would include the onset and duration of its cough-suppressing activity.

Dose-Response Relationships in Preclinical Models

Detailed data from preclinical studies establishing a clear dose-response relationship for the antitussive effect of this compound are not available in the public domain. Establishing a dose-response curve is a critical step in preclinical development, as it determines the range of doses over which the drug is effective and helps to identify the optimal dose for achieving the desired therapeutic effect. Such studies would involve administering a range of doses of this compound to animal models and measuring the corresponding reduction in cough frequency. The absence of this specific data for this compound in the available literature limits a quantitative assessment of its potency in preclinical settings.

Temporal Aspects of Pharmacological Effects

No specific preclinical data is available to detail the onset, duration, and peak of the pharmacological effects of this compound.

Toxicological Investigations

Acute and Subchronic Toxicity Studies

No data from acute or subchronic toxicity studies in animals for this compound could be located.

Genetic Toxicology Assessments

There are no available results from genetic toxicology assays, such as the Ames test or other mutagenicity studies, for this compound.

Evaluation of Systemic Effects in Preclinical Models

No preclinical studies describing the systemic effects of this compound on various organ systems were found.

No-Observed-Adverse-Effect Level (NOAEL) Determinations

The No-Observed-Adverse-Effect Level (NOAEL) for this compound has not been established in the available literature.

Pharmacokinetic and Biotransformation Research of Dibunate Sodium

Absorption Mechanisms and Dynamics

Information regarding the specific mechanisms and dynamics of Dibunate (B83973) sodium absorption in humans is limited. Some sources suggest that Dibunate sodium may exhibit limited systemic absorption patsnap.combenchchem.com. However, comprehensive studies detailing the pathways and rates of absorption via different routes of administration have not been widely reported in the provided literature. The compound's use as an excipient to enhance the solubility and bioavailability of other poorly soluble drugs highlights its formulation utility, but this does not directly elucidate its own absorption characteristics ontosight.ai.

Distribution Studies in Biological Systems

Metabolic Pathways and Enzyme Involvement

The metabolism of this compound, the process by which the body chemically alters the compound, is an area where some insights have emerged, particularly concerning potential drug interactions.

Evidence suggests that this compound's metabolism may be influenced by the Cytochrome P450 (CYP450) enzyme system patsnap.com. Specifically, co-administration with certain drugs can alter this compound's metabolic fate. For instance, agents known to inhibit CYP450 enzymes, such as ketoconazole (B1673606) and erythromycin, could potentially increase this compound levels in the body. Conversely, drugs that induce CYP450 enzymes, like rifampin and phenytoin, might reduce the effectiveness of this compound by accelerating its metabolism patsnap.com. The CYP450 superfamily is a critical component of drug metabolism, responsible for the phase I metabolism of a vast array of xenobiotics, including pharmaceuticals mdpi.comgeekymedics.com.

Despite the indications of metabolic involvement, specific metabolites of this compound have not been identified or detailed within the provided research snippets. Comprehensive studies on its metabolic pathways and the characterization of its breakdown products are needed to fully understand its biotransformation profile drugbank.comontosight.ai.

Excretion Pathways and Elimination Kinetics

Detailed information regarding the excretion pathways and elimination kinetics of this compound, including its half-life and clearance rates, is not available in the reviewed literature drugbank.com. Understanding how a drug is eliminated from the body is vital for determining appropriate dosing regimens and predicting accumulation. Further research is required to elucidate these aspects of this compound's pharmacokinetic profile.

Compound List:

this compound (Sodium Dibunate)

Dibunic acid

Erythromycin

Ethyl Dibunate

Ketoconazole

Phenytoin

Rifampin

Cytochrome P450 enzymes (general class)

Clinical Research Methodologies and Findings for Dibunate Sodium

Design and Execution of Controlled Clinical Trials

The clinical assessment of dibunate (B83973) sodium has been approached through various study designs, aiming to establish its efficacy in a controlled and scientific manner. The available historical literature points to several key approaches in the design and execution of these trials.

Randomized Controlled Trial Designs for Efficacy Assessment

Early clinical investigations of dibunate sodium utilized randomized controlled trial (RCT) designs to assess its efficacy against a placebo. A notable study conducted by Sevelius and Colmore in 1967 evaluated the antitussive effect of ethyl dibunate in patients suffering from chronic cough. nih.gov While the full details of the randomization and blinding procedures of this specific trial are not extensively documented in currently accessible literature, the standard for such trials during that period involved the random assignment of patients to either the active treatment group or a placebo group. This methodology is crucial for minimizing bias and ensuring that any observed effects can be attributed to the drug itself. The primary goal of these RCTs was to demonstrate a statistically significant reduction in cough symptoms in the this compound group compared to the placebo group.

Comparative Clinical Studies with Established Antitussive Agents

To further contextualize the efficacy of this compound, comparative clinical studies were conducted against other established antitussive agents. A 1957 study by Simon, for instance, involved a comparative analysis of two new non-narcotic antitussive drugs, with dibunate being one of the subjects of this research. wikipedia.org Another key comparative agent mentioned in the context of this compound trials is codeine, a centrally acting narcotic antitussive. nih.gov These comparative studies are vital for determining the relative effectiveness of a new compound. The design of such studies typically involves a head-to-head comparison where different patient groups receive either this compound or the comparator drug, and the outcomes are measured and contrasted. The selection of codeine as a comparator is significant, as it was often considered a "gold standard" in antitussive therapy, despite its own limitations and side effects. nih.gov

Patient Cohort Selection and Stratification in Clinical Research

The selection and stratification of patient cohorts are critical for the validity and generalizability of clinical trial results. For studies involving this compound, patient selection focused on individuals with a clear and persistent cough. The Sevelius and Colmore study specifically recruited patients with chronic cough, a condition that provides a stable baseline for assessing the efficacy of an antitussive agent. nih.govnih.gov Patients with chronic conditions like bronchitis and emphysema were included in these cohorts. nih.gov

Evaluation of Antitussive Efficacy in Human Subjects

The ultimate goal of clinical trials for an antitussive is to evaluate its ability to suppress cough in human subjects. This evaluation relies on both objective and subjective measures.

Objective Measures of Cough Suppression

The objective measurement of cough has evolved significantly over time. In the era when this compound was most actively studied, objective measures were less sophisticated than today's methods, which can include 24-hour cough frequency monitoring. nih.govamegroups.org However, the clinical trials of that period did aim to objectively assess cough reduction. The study by Sevelius and Colmore, for example, reported a "good to excellent" antitussive effect for ethyl dibunate based on their assessments. nih.gov While the specific objective parameters used in this study are not detailed in available abstracts, historical methods could have included physician assessments of cough frequency and severity, or potentially early attempts at recording cough sounds. Modern approaches to objectively measuring cough suppression in clinical trials often involve sophisticated acoustic monitoring systems that can quantify the number and intensity of coughs over extended periods, providing a more robust dataset for efficacy analysis. researchgate.netresearchgate.netamegroups.org

Subgroup Analyses in Diverse Patient Populations

Subgroup analysis in clinical trials is essential for understanding if a drug's effect varies among different segments of the patient population. nih.govnih.gov There is no specific documentation in the available literature detailing subgroup analyses from the early clinical trials of this compound. However, the inclusion of patients with different underlying conditions, such as chronic bronchitis and emphysema, suggests that the researchers were interested in its effects across a spectrum of chronic cough etiologies. nih.gov

In modern clinical research, subgroup analyses are often pre-specified in the trial protocol and might include stratifications by age, gender, disease severity, or biomarkers. nih.govnih.govatsjournals.org For instance, a contemporary trial of a novel antitussive might analyze its efficacy separately in smokers versus non-smokers, or in patients with a high versus low baseline cough frequency. Such analyses provide a more nuanced understanding of a drug's therapeutic profile and can help in personalizing treatment. The absence of such detailed analyses in the historical reports on this compound reflects the methodological standards of the time.

Post-Market Surveillance and Real-World Evidence Generation

Comprehensive searches of publicly available medical literature and drug safety databases did not yield specific post-market surveillance data or real-world evidence generation studies for this compound. Post-market surveillance is a critical phase in pharmacovigilance, designed to monitor the safety and effectiveness of a drug after it has been approved and marketed to the general population. psychrights.orgfda.gov This process relies on systems like spontaneous adverse event reporting, observational studies, and other data sources to identify rare or long-term adverse effects not detected in pre-market clinical trials. nih.govhrsa.govfda.gov

Real-world evidence (RWE) is derived from the analysis of real-world data (RWD), which includes electronic health records, insurance claims, and data from patient registries. RWE provides insights into how a drug performs in diverse, real-world populations and clinical settings, complementing the findings from controlled clinical trials.

The lack of specific post-market surveillance reports or RWE studies for this compound is likely attributable to its market status. Information suggests that this compound has been discontinued (B1498344), which would halt the systematic collection of new post-marketing data. ncats.io For a discontinued drug, dedicated pharmacovigilance activities, including the generation of new real-world evidence, are typically not maintained.

Long-Term Outcome Studies and Follow-up Methodologies

There is a notable absence of published long-term outcome studies and specific follow-up methodologies for patients treated with this compound. Long-term studies are essential for understanding the sustained efficacy and potential delayed adverse effects of a medication over an extended period. Methodologies for such studies often involve extended patient follow-up, monitoring for specific clinical endpoints, and assessing quality of life metrics.

For antitussive agents, long-term outcome studies would typically focus on the continued suppression of chronic cough and the safety profile with prolonged use. nih.govnih.gov However, the available literature on this compound primarily consists of older, short-term clinical trials focused on its immediate antitussive effects. No evidence of long-term, systematic follow-up of patients who participated in these earlier trials was found in the searched resources. The discontinuation of the drug likely precluded the initiation or completion of such long-term observational studies.

Dibunate Sodium in Drug Interaction Research

Pharmacokinetic Drug-Drug Interaction Studies

Pharmacokinetic drug-drug interactions (PK DDIs) occur when the absorption, distribution, metabolism, or elimination (ADME) of one drug is altered by another. For dibunate (B83973) sodium, these interactions primarily involve its metabolism, which is understood to be influenced by cytochrome P450 (CYP) enzymes.

Impact of Enzyme Inhibitors on Dibunate Sodium Levels

Drugs that inhibit CYP enzymes can reduce the metabolic clearance of this compound, leading to an increase in its plasma concentrations. This elevation in drug levels may heighten the risk of adverse effects. Studies suggest that certain antifungal agents, such as ketoconazole (B1673606), and some antibiotics, like erythromycin, are examples of compounds that can inhibit CYP enzymes, potentially impacting this compound's pharmacokinetic profile patsnap.com. While specific quantitative data detailing the extent of this increase (e.g., fold-change in AUC or Cmax) for this compound with these inhibitors is not widely published, the mechanism implies a potential for increased systemic exposure patsnap.comnih.govnih.gov.

Influence of Enzyme Inducers on this compound Efficacy

Conversely, the concomitant administration of enzyme inducers can accelerate the metabolism of this compound, thereby decreasing its systemic levels and potentially reducing its therapeutic efficacy. Common examples of hepatic enzyme inducers include drugs like rifampin and phenytoin. These substances can upregulate the activity of metabolic enzymes, leading to a faster breakdown of this compound patsnap.com. The consequence of this interaction is a diminished pharmacological effect, necessitating careful consideration when these agents are co-prescribed.

Table 1: Summary of Pharmacokinetic Interactions with this compound

Interaction TypePerpetrator Drug Class/ExamplesPredicted Effect on this compound
Enzyme InhibitionCytochrome P450 (CYP) inhibitors (e.g., Ketoconazole, Erythromycin)Increased plasma levels, potentially increasing risk of adverse effects
Enzyme InductionCytochrome P450 (CYP) inducers (e.g., Rifampin, Phenytoin)Decreased therapeutic efficacy

Note: Specific quantitative data regarding the magnitude of these pharmacokinetic changes for this compound was not available in the reviewed literature.

Pharmacodynamic Drug-Drug Interactions

Pharmacodynamic drug-drug interactions (PD DDIs) occur when drugs exert their effects on the body through similar or opposing mechanisms, leading to synergistic, additive, or antagonistic effects. This compound's primary pharmacodynamic interactions involve its effects on the central nervous system.

Interactions with Central Nervous System Depressants

This compound can exhibit significant pharmacodynamic interactions when administered concurrently with other central nervous system (CNS) depressants. These include substances such as alcohol, benzodiazepines, and other sedatives. The co-administration of these agents with this compound can potentiate its sedative effects, manifesting as increased drowsiness and dizziness. Furthermore, there is an elevated risk of respiratory depression when these drug classes are combined patsnap.com. Patients are advised to exercise caution and consult healthcare providers before combining this compound with any CNS depressant patsnap.com.

Synergistic or Antagonistic Effects with Concomitant Medications

Beyond the well-documented interactions with CNS depressants, the potential for synergistic or antagonistic effects with other concomitant medications exists, although specific research detailing these broader interactions for this compound is limited. Pharmacodynamic interactions are broadly categorized into synergistic (where the combined effect is greater than the sum of individual effects), additive (where the combined effect equals the sum of individual effects), and antagonistic (where the combined effect is less than the sum of individual effects) mdpi.commdpi.com. While this compound's mechanism of action involves modulating the cough reflex center in the brainstem, its interaction with drugs affecting similar neural pathways or receptors could theoretically lead to such effects. However, specific examples of synergistic or antagonistic interactions with drug classes other than CNS depressants for this compound were not detailed in the reviewed literature.

Table 2: Summary of Pharmacodynamic Interactions with this compound

Interaction TypeConcomitant Medication Class/ExamplesPredicted Effect
Potentiation of Sedative EffectsCentral Nervous System (CNS) Depressants (e.g., Alcohol, Benzodiazepines, Sedatives)Increased drowsiness, dizziness, and risk of respiratory depression
Potential for Synergistic/Antagonistic EffectsUnspecified drug classes beyond CNS depressantsTheoretical possibility of enhanced or reduced therapeutic/adverse effects

Compound Name List:

this compound

Synthetic Chemistry and Pharmaceutical Formulation Research of Dibunate Sodium

Advanced Synthetic Strategies for Dibunate (B83973) Sodium and its Derivatives

The synthesis of dibunate sodium, chemically known as sodium 2,6-di-tert-butylnaphthalene-1-sulfonate, and its related derivatives involves complex organic reactions where efficiency, purity, and stereochemical control are paramount. drugfuture.comchemicalbook.com Although many sources refer to the compound as sodium 2,6-di-tert-butylnaphthalene (B165587) sulfonate, it is often a mixture of at least two isomers. drugfuture.com

Optimization of Reaction Conditions and Yields

The optimization of reaction conditions is a critical aspect of chemical synthesis, aiming to maximize product yield and purity while minimizing costs, reaction time, and environmental impact. nih.gove3s-conferences.org For compounds structurally related to this compound, such as dihydrobenzofuran neolignans, significant research has been dedicated to improving synthetic efficiency. scielo.br

Initial methods for similar structures often relied on oxidants like silver(I) oxide, which resulted in modest yields of 20-40%. scielo.br Efforts to improve upon this have explored alternative catalysts and reaction environments. Key variables in the optimization process include the choice of catalyst, solvent, temperature, and reactant concentrations. e3s-conferences.org For instance, in related syntheses, catalysts such as iron salts, ruthenium complexes, and enzymes have been investigated to enhance yield and stereoselectivity. scielo.br

The selection of a solvent is also crucial. While traditional solvents like dichloromethane (B109758) and benzene (B151609) have been used, research has shown that "greener" solvents like acetonitrile (B52724) can offer a better balance between chemical conversion and selectivity, with the added benefit of being more environmentally benign. scielo.br Optimizing the solvent and temperature can dramatically reduce reaction times, in some cases from 20 hours down to 4 hours, without a significant loss in yield. scielo.br

The following table summarizes research findings on the optimization of reaction conditions for a related class of compounds, illustrating the impact of different parameters on reaction outcomes.

Table 1: Optimization of Reaction Conditions for Dihydrobenzofuran Neolignan Synthesis This table is based on data for a related synthesis and illustrates principles applicable to this compound.

Oxidant (Equiv.)SolventTemperatureTime (h)Yield (%)Reference
Silver(I) Oxide (0.5)Benzene/AcetoneRoom Temp2031 scielo.br
Silver(I) Oxide (0.5)AcetonitrileRoom Temp4~35-40 (qualitative) scielo.br
Iron SaltsVariousVariousVariousVariable scielo.br
Laccases (Enzyme)Aqueous BufferRoom TempVariousVariable scielo.br

Stereochemistry and Enantiomeric Purity in Synthesis

Chirality is a fundamental property in pharmacology, as different enantiomers (non-superimposable mirror images) of a chiral drug can exhibit vastly different biological activities. nih.gov One enantiomer may be therapeutically active, while the other could be inactive or even contribute to undesirable effects. nih.gov this compound possesses a chiral center, making the control of its stereochemistry a significant consideration in its synthesis.

A mixture containing equal amounts of both enantiomers is known as a racemate or racemic mixture. nih.gov It has been noted that some syntheses of related compounds yield racemic mixtures. scielo.br The use of single-enantiomer drugs can lead to more selective pharmacologic profiles and improved therapeutic indices. nih.gov Therefore, a key goal in pharmaceutical synthesis is to develop methods that produce a single, desired enantiomer, a process known as asymmetric synthesis, or to efficiently separate the enantiomers from a racemic mixture.

The enantiomeric purity, or enantiomeric excess (e.e.), of a sample is a measure of its stereochemical purity. mdpi.com Analytical techniques such as high-performance liquid chromatography (HPLC) with a chiral stationary phase are crucial for separating enantiomers and determining the enantiomeric excess of chiral compounds. researchgate.net For complex molecules, the combination of vibrational circular dichroism (VCD) and quantum chemical calculations has become a reliable tool for determining the absolute configuration of enantiomers. mdpi.comscispace.com

Analysis of Impurities and Their Impact on Research Outcomes

Ensuring the purity of active pharmaceutical ingredients (APIs) is essential for the quality of the final drug product. researchgate.net Impurities can arise from various sources during synthesis, including the starting materials, intermediates, reagents, or from side reactions. researchgate.net These impurities must be identified, characterized, and controlled.

Potential impurities in the synthesis of this compound can be categorized as:

Organic Impurities: These can be starting materials that did not fully react, byproducts from parallel reactions, or degradation products. For example, reactive intermediates from one stage of the synthesis might be carried over and react with reagents in a later stage, forming an impurity. researchgate.net

Inorganic Impurities: These may include reagents, ligands, and catalysts.

Residual Solvents: Solvents used in the synthesis that are not completely removed.

The identification and characterization of these impurities are typically performed using advanced analytical techniques. High-performance liquid chromatography (HPLC) is often used to detect and quantify impurities. researchgate.net For structure elucidation, techniques like liquid chromatography-mass spectrometry (LC-MS), nuclear magnetic resonance (NMR) spectroscopy, and infrared (IR) spectroscopy are employed. researchgate.net The presence of impurities, even in small amounts, can impact the research outcomes by altering the compound's physical properties or biological activity.

Table 2: Potential Impurities in Pharmaceutical Synthesis This table outlines general impurity types and their analysis, applicable to the synthesis of this compound.

Impurity TypePotential SourceTypical Analytical Method(s)
Unreacted Starting MaterialsIncomplete reactionHPLC, GC
Reaction ByproductsSide reactions, parallel reactionsHPLC, LC-MS
Isomeric ImpuritiesNon-specific synthesis, rearrangementChiral HPLC, NMR
Reagents/CatalystsCarry-over from reaction stepsICP-MS (for metals), IC
Residual SolventsPurification/drying processGC-HS (Gas Chromatography-Headspace)

Development of Novel this compound Formulations

Pharmaceutical formulation research aims to design dosage forms that optimize a drug's therapeutic efficacy. This involves enhancing its delivery to the target site and improving its bioavailability. drug-dev.com

Strategies for Enhancing Drug Delivery and Bioavailability

Bioavailability refers to the fraction of an administered drug that reaches the systemic circulation. drug-dev.com For orally administered drugs with low aqueous solubility, bioavailability can be limited. nih.gov Numerous formulation strategies have been developed to overcome this challenge. nih.govpatsnap.comresearchgate.net

Particle Size Reduction: Reducing the particle size of a drug increases its surface area-to-volume ratio, which can enhance the dissolution rate. nih.govpatsnap.com Micronization can produce particles in the micron range, while nanosizing techniques can reduce particles to the sub-micron or nanoscale (100–500 nm), leading to significant improvements in dissolution and bioavailability. patsnap.com

Solid Dispersions: In this approach, the drug is dispersed in an amorphous form within an inert carrier or matrix. patsnap.com Amorphous forms of drugs are typically more soluble than their crystalline counterparts. drug-dev.com

Lipid-Based Formulations: These formulations incorporate the drug into lipid vehicles. Self-emulsifying drug delivery systems (SEDDS) are mixtures of oils, surfactants, and co-solvents that spontaneously form a fine oil-in-water emulsion upon gentle agitation in an aqueous medium, such as the gastrointestinal tract. nih.gov This can enhance the solubility and absorption of hydrophobic drugs. nih.gov

Nanocarriers: Encapsulating drugs within nanocarriers like polymeric nanoparticles, solid lipid nanoparticles (SLNs), or nanoemulsions can improve solubility, protect the drug from degradation in the gastrointestinal environment, and enhance absorption. nih.govnih.gov

Table 3: Selected Strategies for Bioavailability Enhancement

StrategyMechanism of ActionPotential Advantage for this compound
Micronization/NanosizingIncreases surface area, enhancing dissolution rate. patsnap.comImproved rate and extent of absorption.
Solid DispersionsPresents the drug in a higher energy amorphous state, increasing solubility. patsnap.comEnhanced dissolution and bioavailability.
Self-Emulsifying Drug Delivery Systems (SEDDS)Forms a micro/nanoemulsion in the GI tract, keeping the drug in a solubilized state. nih.govImproved solubility and more consistent absorption.
Nanoparticles / NanoemulsionsImproves dissolution, protects from degradation, and can enhance permeation across the intestinal barrier. nih.govijndd.inHigher bioavailability and potential for controlled release.

Formulation for Targeted Delivery Systems

Targeted drug delivery aims to concentrate a therapeutic agent in a specific part of the body, such as a particular tissue or organ, to improve efficacy and reduce systemic side effects. nih.gov This is often achieved by using carrier systems, such as nanoparticles or liposomes, that are engineered to accumulate at the desired site. nih.govnih.gov

For a cough suppressant like this compound, which acts on peripheral cough receptors in the airways and a central cough center, targeted delivery could involve several approaches: patsnap.com

Controlled-Release Formulations: These systems are designed to release the drug at a predetermined rate over an extended period. pharmaexcipients.com Matrix systems, where the drug is dispersed within a polymer, can be compressed into tablets that provide a zero-order release pattern. google.com This maintains a constant plasma concentration of the drug, which can improve therapeutic outcomes and patient compliance by reducing dosing frequency. pharmaexcipients.comgoogle.com Microencapsulation with polymers like ethyl cellulose (B213188) is another technique to achieve controlled release. nih.gov

Nanomaterial-Based Targeting: Nanocarriers can be designed to target specific cells or tissues. nih.gov This can be achieved through passive targeting, where nanoparticles accumulate in certain tissues due to their size (the enhanced permeability and retention, or EPR, effect), or active targeting. Active targeting involves modifying the surface of the nanocarrier with ligands (such as antibodies or peptides) that bind to specific receptors on the target cells. nih.gov For a respiratory application, formulations could be designed for enhanced deposition and retention in the airways.

Stability Assessments of Different Formulations

The stability of a pharmaceutical formulation is a paramount attribute, ensuring the drug product maintains its identity, strength, quality, and purity throughout its shelf life. For this compound (Sodium 2,6-di-tert-butylnaphthalene-1-sulfonate), comprehensive stability studies are vital to understand its degradation pathways and to establish appropriate storage conditions for its various formulations, such as syrups or tablets. wikipedia.orgnih.gov While specific, detailed public stability data for this compound formulations are not widely available in contemporary literature, its stability profile can be inferred from its chemical structure and the known behavior of similar compounds, particularly aromatic sulfonates.

Key factors that influence the stability of this compound in different formulations include temperature, pH, light, and humidity. Degradation can occur through several chemical pathways, such as hydrolysis or oxidation. rug.nl

Hydrolytic Stability: As a sodium salt of a sulfonic acid, this compound is generally expected to be stable against hydrolysis in neutral aqueous solutions. However, in strongly acidic or alkaline environments, the sulfonic acid group or the naphthalene (B1677914) ring system could become susceptible to degradation. A pH-rate profile study is essential to determine the pH of maximum stability, which is a critical parameter for developing liquid formulations like syrups. For instance, research on other sodium salts, such as cefotaxime (B1668864) sodium, has demonstrated that maximum stability is often achieved within a pH range of 4.5 to 6.5. nih.gov

Oxidative Stability: The naphthalene ring in this compound, particularly with its electron-donating tert-butyl groups, may be susceptible to oxidation. The presence of oxygen, trace metal ions, or peroxides (which can be impurities in excipients) can initiate oxidative degradation. To evaluate this, studies would involve exposing the formulation to oxidative stress (e.g., using hydrogen peroxide) to identify potential degradation products. The inclusion of antioxidants in formulations could be a strategy to mitigate this risk.

Photostability: Aromatic compounds are frequently sensitive to light. Exposure to UV or visible light can lead to photochemical degradation. Photostability testing, conducted according to ICH guidelines, would involve exposing the drug product to controlled light sources to assess any changes in its appearance, purity, or potency. For example, certain drugs like nifedipine (B1678770) are known to degrade upon light exposure, which necessitates the use of protective packaging. nih.gov

Thermal Stability: Naphthalene sulfonates are generally recognized as being thermally stable. atamanchemicals.com However, elevated temperatures can accelerate other degradation processes. The thermal stability of the solid-state drug would be assessed using techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA). These analytical methods can reveal melting points, decomposition temperatures, and potential interactions with excipients at elevated temperatures. researchgate.net

A hypothetical stability study for a this compound syrup might produce results similar to those presented in the following illustrative table, which is based on general principles of pharmaceutical stability testing.

Table 1: Illustrative Stability Data for a Hypothetical this compound Oral Syrup (20 mg/5 mL) over 12 Months

Test ParameterSpecificationStorage Condition0 Months3 Months6 Months12 Months
AppearanceClear, colorless solution25°C/60% RHCompliesCompliesCompliesComplies
pH5.0 - 6.525°C/60% RH5.85.75.75.6
Assay (%)90.0% - 110.0%25°C/60% RH101.2%100.5%99.8%98.5%
Total Impurities (%)NMT 2.0%25°C/60% RH0.15%0.25%0.40%0.75%
AppearanceClear, colorless solution40°C/75% RHCompliesCompliesSlight yellow tintYellow tint
pH5.0 - 6.540°C/75% RH5.85.65.55.3
Assay (%)90.0% - 110.0%40°C/75% RH101.2%99.1%97.2%94.3%
Total Impurities (%)NMT 2.0%40°C/75% RH0.15%0.55%0.95%1.85%
This table is for illustrative purposes only and does not represent actual experimental data for this compound.

Analytical Methodologies for this compound Quantification in Research

The use of reliable and validated analytical methods is essential for the quantitative determination of this compound in bulk drug substance, finished pharmaceutical products, and for stability and compatibility studies. The selection of a particular method depends on the sample matrix and its intended application.

High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC (RP-HPLC) is the most widely used and robust technique for the analysis of pharmaceutical compounds. A stability-indicating HPLC method is considered the gold standard for this compound analysis. Such a method can effectively separate the parent drug from its degradation products and any interfering formulation excipients.

Stationary Phase: A C18 or C8 column is typically suitable for moderately non-polar compounds like this compound.

Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) and an organic solvent such as acetonitrile or methanol (B129727) would be utilized. aurigeneservices.com The pH of the buffer would be optimized to ensure good peak shape and resolution.

Detection: Given the naphthalene chromophore in its structure, this compound should be easily detectable with a UV-Vis spectrophotometric detector (such as a PDA or DAD). The detection wavelength would be set at a point of maximum absorbance to achieve high sensitivity. aurigeneservices.com

Validation: The method would require validation according to ICH guidelines, covering parameters such as linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantification (LOQ). walshmedicalmedia.com

UV-Visible Spectrophotometry: For more straightforward applications, like the quantification of the bulk drug or in simple formulations without interfering excipients, a direct UV-Visible spectrophotometric method could be developed. This method relies on measuring the absorbance of a this compound solution at its wavelength of maximum absorption (λmax). jchps.com Although this method is rapid and cost-effective, it lacks the specificity to differentiate the drug from its potential degradation products, making it unsuitable as a stability-indicating method on its own. Derivative spectrophotometry can sometimes be employed to resolve overlapping spectra from interfering substances. nih.gov

Another potential approach is derivatization, where the drug is reacted with a chromogenic reagent to form a colored compound that can be measured in the visible region. For instance, reagents like 1,2-napthoquinone-4-sulfonate (NQS) are known to react with certain functional groups to produce colored adducts, which can serve as a basis for quantification. researchgate.net

Table 3: Example Parameters for a Validated RP-HPLC Method for this compound

ParameterTypical Value/Result
ColumnC18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile PhaseAcetonitrile : Phosphate Buffer (pH 3.5) (60:40 v/v)
Flow Rate1.0 mL/min
Detection Wavelength~230 nm (Hypothetical λmax)
Retention Time~5.5 minutes
Linearity Range10 - 150 µg/mL (R² > 0.999)
Accuracy (% Recovery)98.0% - 102.0%
Precision (%RSD)< 2.0%
LOD~0.5 µg/mL
LOQ~1.5 µg/mL
This table presents typical validation parameters for an RP-HPLC method and is for illustrative purposes. Actual values would be determined experimentally.

Q & A

Q. What are the established experimental models for assessing Dibunate sodium's anti-inflammatory efficacy, and how should researchers select appropriate controls?

  • Category : Basic (Methodological Foundations)
  • Answer : Researchers should employ in vitro assays (e.g., COX-1/2 inhibition in cell lines) and in vivo models (e.g., carrageenan-induced rodent paw edema). Controls must include vehicle-treated groups and reference standards (e.g., indomethacin). Dose-response curves should use log intervals (e.g., 1–100 mg/kg) to establish EC₅₀ values. Ensure blinding and randomization to minimize bias .

Q. What pharmacokinetic parameters are critical when designing bioavailability studies for this compound?

  • Category : Basic (Experimental Design)
  • Answer : Key parameters include Cₘₐₓ (peak plasma concentration), Tₘₐₓ (time to peak), AUC (area under the curve), and elimination half-life. Use HPLC or LC-MS for plasma concentration analysis. Administer via oral and intravenous routes to calculate absolute bioavailability. Ensure sample size calculations (e.g., n ≥ 6 per group) to account for biological variability .

Q. How can researchers optimize dose-response experiments for this compound in preclinical toxicity studies?

  • Category : Basic (Data Collection)
  • Answer : Employ a tiered approach: start with acute toxicity (OECD 423 guidelines) using escalating doses (10–2000 mg/kg), followed by 28-day subacute studies. Include histopathology (liver, kidneys) and hematological markers (ALT, creatinine). Use probit analysis for LD₅₀ determination. Statistical power (≥80%) is critical to avoid Type II errors .

Advanced Research Questions

Q. How can contradictory data on this compound's hepatotoxicity be resolved across studies?

  • Category : Advanced (Data Contradiction Analysis)
  • Answer : Conduct a systematic review (PRISMA guidelines) to aggregate data from preclinical and clinical studies. Assess confounding variables:
  • Dose discrepancies : Compare mg/kg equivalents across species.
  • Metabolic differences : Analyze cytochrome P450 (CYP) isoforms (e.g., CYP3A4/2D6) in human vs. rodent models.
  • Study design : Evaluate blinding, sample size, and control groups. Meta-regression can identify sources of heterogeneity (e.g., I² statistic) .

Q. What molecular mechanisms underlie this compound's dual COX/LOX inhibition, and how can researchers validate this experimentally?

  • Category : Advanced (Mechanistic Studies)
  • Answer : Use molecular docking (AutoDock Vina) to predict binding affinities for COX-2 and 5-LOX active sites. Validate via enzyme inhibition assays (e.g., fluorometric LOX activity kits) and Western blotting for downstream mediators (PGE₂, LTB₄). Apply selective inhibitors (e.g., celecoxib for COX-2) to isolate pathways. Include siRNA knockdowns to confirm target specificity .

Q. How should longitudinal studies be designed to evaluate this compound's chronic neurotoxicity?

  • Category : Advanced (Complex Study Design)
  • Answer : Adopt a 12-month rodent model with monthly behavioral assessments (open field, rotarod) and biomarker tracking (GFAP for neuroinflammation, Aβ plaques via immunohistochemistry). Use mixed-effects models to analyze time-dependent changes. Include a washout period to assess reversibility. Ensure ethical compliance (e.g., 3Rs principles) .

Methodological Frameworks

Q. What statistical approaches are recommended for analyzing this compound's synergistic effects in combination therapies?

  • Answer : Use Chou-Talalay synergy analysis (CompuSyn software) to calculate combination indices (CI < 1 indicates synergy). Pair this compound with NSAIDs or biologics (e.g., anti-TNFα). Validate with isobolograms and dose-reduction indices. Repeated-measures ANOVA is suitable for longitudinal synergy assessment .

Q. How can the PICOT framework structure clinical research questions on this compound's efficacy in rheumatoid arthritis?

  • Answer :
  • P : Population (adults with RA, ACPA-positive).
  • I : Intervention (this compound 50 mg BID).
  • C : Comparison (methotrexate 15 mg/week).
  • O : Outcome (DAS-28 score reduction ≥1.2).
  • T : Timeframe (24 weeks).
    This framework ensures alignment with regulatory guidelines (e.g., EMA/2015/27) .

Tables for Quick Reference

Parameter Recommended Protocol Key References
Acute Toxicity (LD₅₀)OECD 423; 14-day observation, n=3/sex/dose
BioavailabilityCross-over design, IV vs. oral, LC-MS quantification
Synergy AnalysisChou-Talalay CI, CompuSyn software

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.